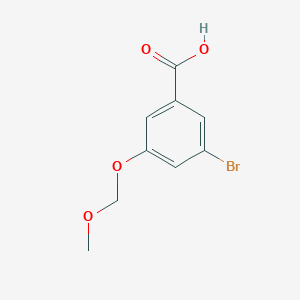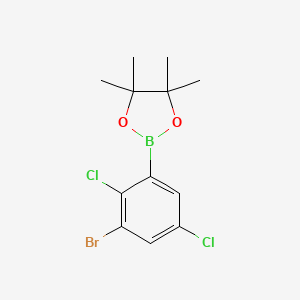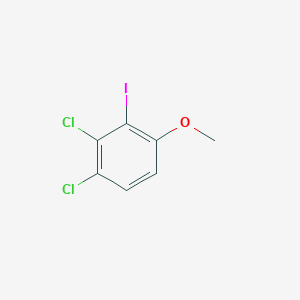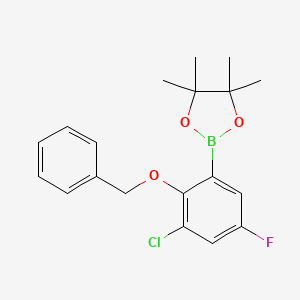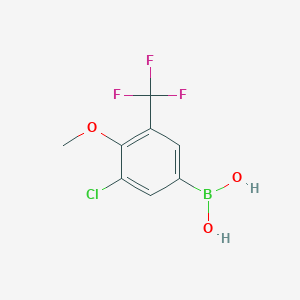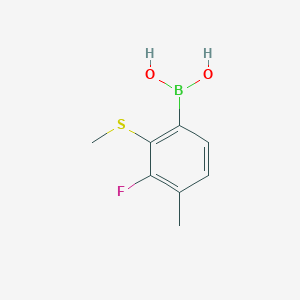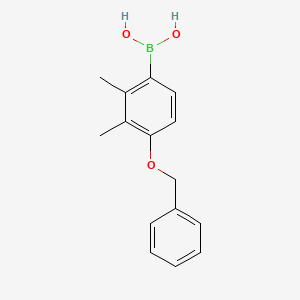
3-Chloro2-ethoxypyridine-4-boronic acid pinacol ester
説明
“3-Chloro2-ethoxypyridine-4-boronic acid pinacol ester” is a chemical compound with the CAS Number: 2121513-95-7 . It has a molecular weight of 283.56 . The IUPAC name for this compound is 3-chloro-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
Synthesis Analysis
The synthesis of boronic esters like “this compound” often involves catalytic protodeboronation of alkyl boronic esters . This process utilizes a radical approach .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H19BClNO3/c1-6-17-11-10(15)9(7-8-16-11)14-18-12(2,3)13(4,5)19-14/h7-8H,6H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Boronic esters like “this compound” are often used in Suzuki–Miyaura coupling reactions . These reactions are widely applied for carbon–carbon bond formation .Physical And Chemical Properties Analysis
The compound is stored at a temperature of 2-8°C .科学的研究の応用
Role in Organic Synthesis and Drug Design
3-Chloro2-ethoxypyridine-4-boronic acid pinacol ester plays a pivotal role in the field of organic synthesis, particularly in the construction of BON heterocycles. These cyclic boronate esters, characterized by their B–O–N linkage, exhibit remarkable hydrolytic and thermal resistance, making them highly desirable for the synthesis of bioconjugates and functionally modified polymers. This utility underscores the potential of BON heterocycles in drug design, where their stability and versatile reactivity are leveraged for creating new chemotypes (Golovanov & Sukhorukov, 2021).
Advances in Boronic Acid Drugs
The incorporation of boronic acids into medicinal chemistry has seen a significant increase, with the FDA and Health Canada approving several boronic acid drugs in recent years. These compounds are noted for potentially enhancing the potency of drugs or improving their pharmacokinetics profile. The exploration of boronic acid drugs, including those derived from esters similar to this compound, highlights their crucial role in modern therapeutic interventions and drug discovery endeavors (Plescia & Moitessier, 2020).
Environmental and Biological Research
Although not directly related to this compound, studies on various esters and their environmental and biological effects provide a context for understanding the broader implications of chemical research. For instance, research on phthalic acid esters (PAEs) explores their occurrence in natural sources and their biological activities, suggesting that synthesized esters entering ecosystems might influence metabolic processes in plants, algae, and microorganisms. This perspective opens avenues for studying the ecological consequences of chemical contaminants and the natural roles of ester compounds (Huang et al., 2021).
Safety and Hazards
将来の方向性
Boronic esters like “3-Chloro2-ethoxypyridine-4-boronic acid pinacol ester” are highly valuable building blocks in organic synthesis . Their use in Suzuki–Miyaura coupling reactions is particularly significant . Future research may focus on developing new boron reagents for these processes, with properties tailored for specific coupling conditions .
作用機序
Target of Action
Boronic esters, including pinacol boronic esters, are known to be highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation of pinacol boronic esters is a radical approach that has been reported in the literature . This process involves the removal of the boron moiety from the boronic ester at the end of a sequence .
Biochemical Pathways
The affected biochemical pathways involve the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is a valuable tool in organic synthesis, allowing for the creation of complex molecules from simpler building blocks .
Action Environment
The action of 3-Chloro2-ethoxypyridine-4-boronic acid pinacol ester can be influenced by various environmental factors. For instance, the stability of boronic esters is a crucial factor in their reactivity . Pinacol boronic esters are usually bench stable, easy to purify, and often even commercially available, which makes them attractive for chemical transformations . Their increased stability also presents new challenges, considering the removal of the boron moiety at the end of a sequence if required .
特性
IUPAC Name |
3-chloro-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BClNO3/c1-6-17-11-10(15)9(7-8-16-11)14-18-12(2,3)13(4,5)19-14/h7-8H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPDNUWYJSEOCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)OCC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001140605 | |
| Record name | Pyridine, 3-chloro-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001140605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2121513-95-7 | |
| Record name | Pyridine, 3-chloro-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-chloro-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001140605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



